molecular formula C31H34O16 B1246990 Crassirhizomoside B

Crassirhizomoside B

Cat. No. B1246990
M. Wt: 662.6 g/mol
InChI Key: IPGJIFQOAOSONQ-VSSJMEPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crassirhizomoside B is a natural product found in Dryopteris crassirhizoma with data available.

Scientific Research Applications

Antioxidant and Immunomodulatory Activities

Antioxidant and Immunomodulatory Applications : Crassirhizomoside B, found in the rhizome of Dryopteris crassirhizoma Nakai, has demonstrated notable antioxidant and immunomodulatory activities. This particular component, identified as DCP-3, is a novel triple-helical polysaccharide, predominantly composed of galactose, xylose, arabinose, and mannose. It exhibits strong activity in scavenging various radicals and reducing ferric ions, indicating its potential as a functional food component or in drug applications for antivirus activities (Yuqing Zhao et al., 2019).

Anti-viral and Anti-MRSA Activities

Anti-viral Applications : Crassirhizomoside B has been identified as an active component in inhibiting various activities of human immunodeficiency virus-1 reverse transcriptase, indicating its potential in HIV treatment strategies (B. Min et al., 2001). Moreover, compounds isolated from Dryopteris crassirhizoma, including Crassirhizomoside B, have shown considerable antiviral activities against herpes simplex virus type 1, herpes simplex virus type 2, and respiratory syncytial virus (Neng-hua Chen et al., 2020).

Anti-MRSA Applications : Additionally, Crassirhizomoside B has demonstrated potent antimicrobial activities, specifically against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential in combating antibiotic-resistant infections. This activity is linked to its influence on bioenergetic transformation and metabolism in MRSA cells, presenting a promising avenue for developing new treatments against clinically relevant strains with antibiotic resistance (S. Bhowmick et al., 2022).

Bone Health and Osteoclast Regulation

Bone Health and Osteoclast Regulation : Dryopteris crassirhizoma, containing Crassirhizomoside B, has shown efficacy in promoting bone health by inhibiting osteoclast differentiation and function. This effect is crucial in preserving bone density and preventing osteoporosis, making it a potential natural remedy for bone-related ailments (H. Ha et al., 2013).

properties

Product Name

Crassirhizomoside B

Molecular Formula

C31H34O16

Molecular Weight

662.6 g/mol

IUPAC Name

[(2S,3S,4S,5R,6S)-4-acetyloxy-5-hydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C31H34O16/c1-11-21(36)23(38)24(39)30(41-11)45-17-9-18(35)20-19(10-17)46-27(15-5-7-16(34)8-6-15)28(22(20)37)47-31-25(40)29(44-14(4)33)26(12(2)42-31)43-13(3)32/h5-12,21,23-26,29-31,34-36,38-40H,1-4H3/t11-,12-,21-,23+,24+,25+,26-,29-,30-,31-/m0/s1

InChI Key

IPGJIFQOAOSONQ-VSSJMEPGSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC(=O)C)O)C5=CC=C(C=C5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)OC(=O)C)O)C5=CC=C(C=C5)O)O)O)O)O

synonyms

crassirhizomoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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